Cas no 80382-23-6 (Loxoprofen sodium)

Loxoprofen sodium Propriedades químicas e físicas

Nomes e Identificadores

-

- Loxoprofen Sodium

- Loxoprofen Sodium (Mixture of diastereomers)

- LOXOPROFENE SODIUM

- cs-600

- Loxonin

- LOXOPROFEN NA

- Loxoprofen sodiuM hydrate

- loxoprofensodiumdihydrate

- SodiuM Loxoprofen

- sodium salt of Loxoprofen

- Unastin

- benzeneacetic acid, alpha-methyl-4-((2-oxocyclopentyl)methyl)-, sodium salt, di alpha-methyl-4-((2-oxocyclopentyl)methyl)benzeneacetate sodium salt dihydrate

- Sodium 2-[4-(2-Oxocyclopentyl-1-methyl)phenyl]propionate dihydrate

- Loxoprofen sodium salt

- Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate

- LX-A

- AK189220

- Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate

- Sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate

- CS 600

- sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate

- Benzeneacetic acid, alpha-methyl-4-((2-oxocyclopentyl)

- MLS001401445

- WORCCYVLMMTGFR-UHFFFAOYSA-M

- CS-0013894

- NDC2M7399S

- 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionic Acid Sodium Salt

- KS-5040

- LOXOPROFEN SODIUM [WHO-DD]

- MFCD00941425

- CCG-101024

- L0252

- 2-{4-[(2-Oxocyclopentyl)methyl]phenyl}propanoate sodium salt

- BENZENEACETIC ACID, .ALPHA.-METHYL-4-((2-OXOCYCLOPENTYL)METHYL)-, SODIUM SALT (1:1)

- Benzeneacetic acid, alpha-methyl-4-((2-oxocyclopentyl)methyl)-, sodium salt, dihydrate

- sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate

- SODIUM 2-(4-((2-OXOCYCLOPENTYL)METHYL)(PHENYL)PROPIONATE

- HMS2233J14

- A839900

- Loxoprofen (sodium)

- HMS3393D12

- alpha-Methyl-4-((2-oxocyclopentyl)methyl)benzeneacetate sodium salt dihydrate

- AKOS025392177

- C15H17NaO3

- FT-0630879

- CHEBI:76198

- Q-201325

- ?-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid Sodium Salt; CS 600; Loxonin; Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate; Sodium Loxoprofen

- LOXOPROFEN SODIUM SALT [MI]

- AMY8901

- SCHEMBL383675

- Q27145804

- AKOS015994737

- NC00274

- BL164648

- CCG-267132

- HMS2051D12

- SMR000469165

- CHEMBL66552

- HMS3370C11

- Losoprofen Sodium

- HY-B0578A

- LOXOPROFEN SODIUM HYDRATE [JAN]

- LP-X

- UNII-NDC2M7399S

- Loxoprofen Sodium (Mixture of diastereomers)

- Sodium2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate

- 80382-23-6

- CS-600G

- Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt (9CI)

- CS 600 (antiinflammatory)

- Lobu

- a-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid Sodium Salt; CS 600; Loxonin; Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate; Sodium Loxoprofen

- G63901

- BENZENEACETIC ACID, ALPHA-METHYL-4-((2-OXOCYCLOPENTYL)METHYL)-, SODIUM SALT (1:1)

- DA-75092

- GLXC-10866

- Loxoprofen sodium

-

- MDL: MFCD00941425

- Inchi: 1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);

- Chave InChI: IEPGDDWZDRJSIT-UHFFFAOYSA-N

- SMILES: [Na].O=C(C(C)C1C=CC(CC2CCCC2=O)=CC=1)O

Propriedades Computadas

- Massa Exacta: 268.10800

- Massa monoisotópica: 268.108

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 19

- Contagem de Ligações Rotativas: 4

- Complexidade: 321

- Contagem de Unidades Ligadas Covalentemente: 2

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 2

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 57.2

Propriedades Experimentais

- Cor/Forma: No data avaiable

- Ponto de Fusão: 195-202°C

- Ponto de ebulição: No data available

- Ponto de Flash: No data available

- PSA: 57.20000

- LogP: 1.45170

- Pressão de vapor: No data available

Loxoprofen sodium Informações de segurança

- Palavra de Sinal:Danger

- Declaração de perigo: H301; H361

- Declaração de Advertência: P264; P270; P301+P310; P321; P330; P405; P501

- Instrução de Segurança: H303+H313+H333

- Classe de Perigo:6.1

- PackingGroup:III

- Condição de armazenamento:Store at room temperature

Loxoprofen sodium Dados aduaneiros

- CÓDIGO SH:2918300090

- Dados aduaneiros:

China Customs Code:

2918300090Overview:

2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Loxoprofen sodium Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | L472900-250g |

Loxoprofen Sodium (Mixture of diastereomers) |

80382-23-6 | 250g |

$500.00 | 2023-05-18 | ||

| MedChemExpress | HY-B0578A-5mg |

Loxoprofen sodium |

80382-23-6 | 99.98% | 5mg |

¥312 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L46500-100g |

Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate |

80382-23-6 | 100g |

¥546.0 | 2021-09-09 | ||

| Ambeed | A100810-5g |

Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate |

80382-23-6 | 97% | 5g |

$12.0 | 2025-02-22 | |

| TRC | L472900-25g |

Loxoprofen Sodium (Mixture of diastereomers) |

80382-23-6 | 25g |

$242.00 | 2023-05-18 | ||

| Ambeed | A100810-10g |

Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate |

80382-23-6 | 97% | 10g |

$18.0 | 2025-02-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QO330-25g |

Loxoprofen sodium |

80382-23-6 | 97% | 25g |

265CNY | 2021-05-08 | |

| ChemScence | CS-0013894-10mg |

Loxoprofen (sodium) |

80382-23-6 | ≥98.0% | 10mg |

$50.0 | 2022-04-26 | |

| MedChemExpress | HY-B0578A-10mM*1mLinDMSO |

Loxoprofen sodium |

80382-23-6 | 99.98% | 10mM*1mLinDMSO |

¥550 | 2023-07-26 | |

| A2B Chem LLC | AE02581-1g |

Loxoprofen sodium |

80382-23-6 | 97% | 1g |

$7.00 | 2024-04-19 |

Loxoprofen sodium Método de produção

Synthetic Routes 1

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt → 60 °C; 6 h, 60 °C

3.1 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 50 °C; 50 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Synthetic Routes 2

1.2 Reagents: Sodium bicarbonate ; pH 7

2.1 Reagents: Potassium carbonate Solvents: Toluene ; 1 h

2.2 10 h, reflux; reflux → rt

2.3 Reagents: Water

3.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 6 h, reflux

3.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 2, 10 °C

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; < 30 °C; 5 h, 30 °C → 0 °C

Synthetic Routes 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 8 h, reflux

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 7 - 8, rt; 3 h, rt

Synthetic Routes 4

1.2 10 h, reflux; reflux → rt

1.3 Reagents: Water

2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 6 h, reflux

2.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 2, 10 °C

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; < 30 °C; 5 h, 30 °C → 0 °C

Synthetic Routes 5

1.2 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 2, 10 °C

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; < 30 °C; 5 h, 30 °C → 0 °C

Synthetic Routes 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Synthetic Routes 7

Synthetic Routes 8

2.1 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 50 °C; 50 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Synthetic Routes 9

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 7 - 8, rt; 3 h, rt

Synthetic Routes 10

2.1 Reagents: Potassium carbonate Solvents: Toluene ; reflux; 12 h, reflux; reflux → rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

3.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 8 h, reflux

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 7 - 8, rt; 3 h, rt

Loxoprofen sodium Raw materials

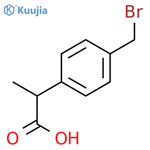

- 2-4-(Bromomethyl)phenylpropionic Acid

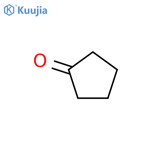

- Cyclopentanone

- Loxoprofen Ethoxy Carbonyl Methyl Ester

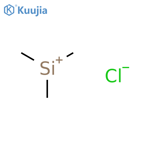

- Chlorotrimethylsilane

- Loxoprofen

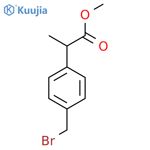

- 4-(Bromomethyl)-α-methyl-benzeneacetic Acid Methyl Ester

- ethyl 2-oxocyclopentane-1-carboxylate

- 1-(Trimethylsiloxy)cyclopentene

- Loxoprofen Impurity 11

Loxoprofen sodium Preparation Products

Loxoprofen sodium Literatura Relacionada

-

Min Wang,Guangnan Hu,Yuan Tian,Zunjian Zhang,Rui Song RSC Adv. 2016 6 24871

-

Xiaohui Wei,Xuewu Liang,Yazhou Li,Qi Liu,Xuyi Liu,Yu Zhou,Hong Liu Green Chem. 2021 23 9165

-

Miao Zhang,Xu Peng,Yuan Ding,Xiang Ke,Kai Ren,Qiangwei Xin,Meng Qin,Jing Xie,Jianshu Li Mater. Horiz. 2023 10 2554

-

Zuhao Zou,Bijun Zhang,Xiaoqin Nie,Yu Cheng,Zhang Hu,Mingneng Liao,Sidong Li RSC Adv. 2020 10 39722

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketídeos ácidos fenilpropanóicos ácidos fenilpropanóicos

- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketídeos ácidos fenilpropanóicos

- Produtos Farmacêuticos e Bioquímicos Ingredientes Ativos Farmacêuticos

80382-23-6 (Loxoprofen sodium) Produtos relacionados

- 3900-93-4(2-Cyclopentyl-2-phenylacetic Acid)

- 77-55-4(1-phenylcyclopentane-1-carboxylic acid)

- 80789-75-9(1-(4-methylphenyl)cyclopentane-1-carboxylic acid)

- 68767-14-6(Loxoprofen)

- 4439-87-6(Benzeneacetic acid, a-(2-oxopropyl)-)

- 2172233-03-1(8-(propan-2-yl)-6-oxa-2,10-diazaspiro4.5decane)

- 1864015-27-9(4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride)

- 1796964-15-2(4-(3-Chloro-5-(trifluoromethyl)2-pyridylthio)phenylthiourea, 95%)

- 1111016-19-3(4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline)

- 152844-24-1(2-(2-acetamidoethyl)sulfanylacetic acid)